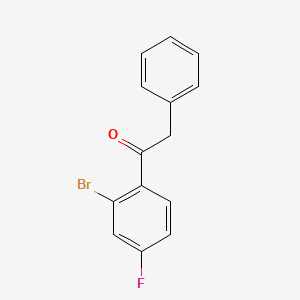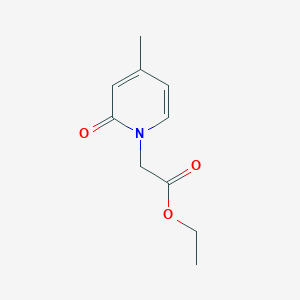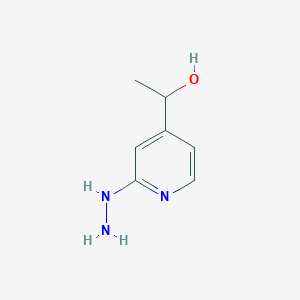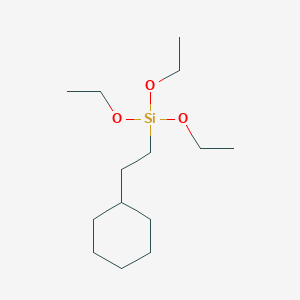
5-Methoxy-2-(4-nitrophenyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(4-nitrophenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position and a nitrophenyl group at the 2-position of the benzofuran ring. These structural features contribute to its unique chemical and physical properties, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(4-nitrophenyl)benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxybenzofuran and 4-nitrophenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 5-methoxybenzofuran with 4-nitrophenylboronic acid.
Industrial Production Methods: While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as the use of continuous flow reactors, to enhance yield and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxy-2-(4-nitrophenyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(4-nitrophenyl)benzofuran has several scientific research applications, including:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-(4-nitrophenyl)benzofuran depends on its specific application. For example:
Biological Activity: If the compound exhibits antimicrobial activity, it may act by inhibiting key enzymes or disrupting cellular processes in microorganisms.
Pharmacological Effects: The compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-Nitrophenyl)benzofuran: Lacks the methoxy group at the 5-position, which may affect its chemical reactivity and biological activity.
5-Methoxybenzofuran:
2-Phenylbenzofuran: Lacks both the methoxy and nitrophenyl groups, making it less functionalized and potentially less versatile in certain applications.
Uniqueness: The presence of both the methoxy and nitrophenyl groups in 5-Methoxy-2-(4-nitrophenyl)benzofuran imparts unique chemical and physical properties, such as enhanced reactivity and potential biological activity. These features make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H11NO4 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
5-methoxy-2-(4-nitrophenyl)-1-benzofuran |
InChI |
InChI=1S/C15H11NO4/c1-19-13-6-7-14-11(8-13)9-15(20-14)10-2-4-12(5-3-10)16(17)18/h2-9H,1H3 |
InChI-Schlüssel |
IGKQAQGNMOKOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














